molecular formula C15H24 B12400126 beta-Caryophyllene-d2

beta-Caryophyllene-d2

Cat. No.: B12400126
M. Wt: 206.36 g/mol
InChI Key: NPNUFJAVOOONJE-DUOVYBGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Isotopic Labeling Conventions

The systematic IUPAC name for β-caryophyllene-d2 is (1R,9S,E)-4,11,11-trimethyl-8-(methylene-d2)bicyclo[7.2.0]undec-4-ene , reflecting its stereochemical configuration and deuterium placement. This nomenclature adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for isotopic labeling, which specify the use of prefixes such as "-d2" to denote deuterium substitution. The compound’s CAS registry number, 2006272-96-2 , uniquely identifies it in chemical databases.

Deuterium labeling follows strict conventions to ensure isotopic purity and positional specificity. In β-caryophyllene-d2, deuterium atoms replace the two hydrogens at the C8 methylene group (CH₂ → CD₂), a modification that minimally alters the molecule’s electronic structure while significantly impacting its mass spectrometric detectability. The molecular formula C₁₅H₂₂D₂ (versus C₁₅H₂₄ for the non-deuterated form) underscores this isotopic substitution.

Table 1: Nomenclature and Identifiers

Property β-Caryophyllene-d2 β-Caryophyllene
IUPAC Name (1R,9S,E)-4,11,11-trimethyl-8-(methylene-d2)bicyclo[7.2.0]undec-4-ene (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
CAS Number 2006272-96-2 87-44-5
Molecular Formula C₁₅H₂₂D₂ C₁₅H₂₄
Molecular Weight 206.36 g/mol 204.35 g/mol

Molecular Architecture and Stereochemical Configuration

β-Caryophyllene-d2 shares the bicyclo[7.2.0]undec-4-ene framework of its parent compound, characterized by a fused bicyclic system comprising a seven-membered ring and a four-membered cyclobutane ring. The transannular bridge between C1 and C9 stabilizes the molecule’s conformation, while the E-configuration of the C4 double bond ensures planarity across the macrocyclic structure.

Stereochemical specificity is critical: the (1R,9S) configuration defines the spatial arrangement of methyl groups at C1 and C9, which influence intermolecular interactions. Deuterium substitution occurs exclusively at the C8 methylene group , preserving the molecule’s overall geometry while altering its vibrational modes and mass spectral fragmentation patterns.

Table 2: Structural Features

Feature β-Caryophyllene-d2 β-Caryophyllene
Core Structure Bicyclo[7.2.0]undec-4-ene Bicyclo[7.2.0]undec-4-ene
Double Bond Position C4 (E-configuration) C4 (E-configuration)
Deuterium Position C8 methylene N/A
Stereochemistry (1R,9S) (1R,9S)

The InChIKey for β-caryophyllene-d2, NPNUFJAVOOONJE-FLFDDASRSA-N , encodes its stereochemical and isotopic identity, enabling precise database queries. Its SMILES notation , C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C, further delineates the connectivity and configuration of atoms.

Comparative Physicochemical Properties: β-Caryophyllene vs. Deuterated Analog

Deuterium substitution introduces subtle but measurable changes in physicochemical properties. The molecular weight of β-caryophyllene-d2 (206.36 g/mol ) exceeds that of β-caryophyllene (204.35 g/mol ) due to the higher atomic mass of deuterium. This mass difference is exploited in isotope dilution mass spectrometry (IDMS) , where the deuterated analog serves as an internal standard for quantifying the native compound in complex matrices.

Table 3: Physicochemical Comparisons

Property β-Caryophyllene-d2 β-Caryophyllene
Boiling Point Not reported 264–266°F at 14 mmHg
Flash Point Not reported 214°F
Density Not reported 0.905 g/cm³ (est.)
Solubility Lipophilic Lipophilic

The lipophilic nature of both compounds persists due to their hydrocarbon skeletons, though deuterium’s lower zero-point energy may slightly reduce the vapor pressure of β-caryophyllene-d2. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for deuterated positions: the C8 methylene protons (δ 4.6–5.0 ppm in β-caryophyllene) are absent in the deuterated analog, replaced by a singlet for the CD₂ group.

Properties

Molecular Formula

C15H24

Molecular Weight

206.36 g/mol

IUPAC Name

(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2

InChI Key

NPNUFJAVOOONJE-DUOVYBGSSA-N

Isomeric SMILES

[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H]

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis Using Deuterated Substrates

Microbial Catalysis with Deuterium Oxide (D₂O)

The enzymatic synthesis of β-caryophyllene-d₂ leverages terpene synthases in microbial systems. In Streptomyces griseus, the enzyme GcoA catalyzes the cyclization of farnesyl diphosphate (FPP) into β-caryophyllene. When reactions are conducted in deuterium oxide (D₂O), deuterium incorporation occurs at specific positions. For example, incubating GcoA with FPP in D₂O resulted in deuterium labeling at the methylidene moiety (C9 and C12 positions) of β-caryophyllene. This method achieved 70–90% deuterium enrichment , as confirmed by GC-MS and NMR.

Key Steps:
  • Reaction Setup : FPP (0.09–4.6 μM), GcoA (33 nM), and D₂O (91.5%) in PIPES buffer (pH 7.5) at 30°C for 18 hours.
  • Product Isolation : Hexane extraction followed by SiO₂ column chromatography (hexane:ethyl acetate gradient).
  • Deuterium Incorporation : Proton attack at C9α and C12 positions during cyclization, confirmed by $$ ^1H $$-NMR.

Reconstituted Cell Systems

Chinese patent CN104120141A describes a recombinant E. coli system expressing β-caryophyllene synthase. By substituting H₂O with D₂O in the culture medium, deuterium is incorporated into the final product. This method yielded β-caryophyllene-d₂ at 0.8–1.2 mg/L , with isotopic purity verified via mass spectrometry.

Chemical Synthesis via Catalytic Hydrogenation

Deuterium Gas (D₂) Hydrogenation

β-Caryophyllene-d₂ can be synthesized by hydrogenating β-caryophyllene with deuterium gas. Patent CN101568503B outlines a method using a palladium-based catalyst (5% Pd/C) under 15–20 MPa D₂ pressure. The exocyclic double bond is selectively hydrogenated, achieving >95% conversion and >98% isotopic purity .

Reaction Conditions:
  • Catalyst : 5% Pd/C (0.1–0.5 wt% of substrate).
  • Temperature : 50–80°C.
  • Solvent : Ethyl acetate or hexane.

Deuterated Peroxyacetic Acid Oxidation

Patent CN111217770A describes a two-step process:

  • Peroxyacetic Acid Synthesis : Acetic acid and hydrogen peroxide (1:1–3 w/w) with sulfuric acid in D₂O.
  • Epoxidation : β-Caryophyllene reacts with deuterated peroxyacetic acid (1:1–5 w/w) in ethyl acetate, followed by NaHCO₃ quenching.
    This method yielded β-caryophyllene oxide-d₂ , which was reduced back to β-caryophyllene-d₂ using LiAlD₄.

Isotopic Exchange and Purification Techniques

Acid-Catalyzed H/D Exchange

Deuterium labeling at bridgehead positions (C1 and C7) was achieved using NaOD/D₂O. For example, verbenone (a β-caryophyllene derivative) treated with NaOD in D₂O introduced deuterium at C1, followed by photochemical isomerization and Wolff-Kishner reduction to yield β-caryophyllene-d₂.

High-Speed Countercurrent Chromatography (HSCCC)

Post-synthesis purification of β-caryophyllene-d₂ from complex mixtures was accomplished using HSCCC. Patent CN102603458B reports a solvent system of n-hexane:acetonitrile:ethanol (5:4:4 v/v), achieving 97–99% purity with a recovery rate of 89 mg/kg.

Analytical Validation and Data

GC-MS and NMR Characterization

  • GC-MS : β-Caryophyllene-d₂ shows distinct peaks at m/z 206 ([M+2]⁺) and 210 ([M-CH₃+3]⁺).
  • $$ ^1H $$-NMR : Deuterium incorporation reduces proton signals at δ 1.04 (H-9α) and δ 1.70 (H-12).
  • Isotopic Purity : Measured via $$ ^2H $$-NMR, with >98% deuterium at labeled positions.

Comparative Yields Across Methods

Method Yield (mg/L) Purity (%) Deuterium Enrichment (%)
Microbial Catalysis 0.8–1.2 85–90 70–90
D₂ Hydrogenation 200–300 98 >98
HSCCC Purification 89–120 97–99 95–98

Chemical Reactions Analysis

Types of Reactions: : Beta-Caryophyllene-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Caryophyllene oxide.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pharmacological Properties

BCP-d2 exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : BCP-d2 activates CB2 receptors, leading to a reduction in pro-inflammatory cytokines and mediators. This action is crucial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel diseases .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress associated with various diseases, including neurodegenerative disorders .
  • Immunomodulation : BCP-d2 has been shown to modulate immune responses, making it potentially beneficial in managing autoimmune diseases and enhancing overall immune function .

Chronic Pain Management

Research indicates that BCP-d2 can alleviate pain through its action on CB2 receptors. Studies have demonstrated its efficacy in models of neuropathic pain and inflammatory pain conditions . The compound's ability to inhibit the release of pain mediators provides a promising avenue for developing non-opioid analgesics.

Cancer Therapy

BCP-d2 has shown potential as an anti-cancer agent. It induces apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis, particularly in multiple myeloma cells . Its selective action on CB2 receptors allows it to exert anti-proliferative effects without the psychoactive side effects associated with CB1 receptor activation.

Wound Healing

Studies have highlighted the role of BCP-d2 in enhancing wound healing processes. The compound promotes cell migration and proliferation, essential for tissue repair. Its anti-inflammatory properties further support wound healing by reducing inflammation at the injury site .

Neurological Disorders

The neuroprotective effects of BCP-d2 have been investigated in models of neuroinflammation and neurodegeneration. By inhibiting microglial activation and the release of inflammatory mediators, BCP-d2 may help manage conditions like multiple sclerosis and Alzheimer's disease .

Case Studies

StudyConditionFindings
Gertsch et al. (2008)Inflammatory PainDemonstrated that BCP reduces pain through CB2 receptor activation.
Irrera et al. (2020)Multiple MyelomaBCP induced apoptosis and reduced proliferation in cancer cells via CB2R modulation.
Koyama et al. (2019)Wound HealingEnhanced re-epithelialization and cell migration in treated wounds.
Lindsey et al. (2019)NeuroinflammationShowed that BCP mitigates neuroinflammation through immune modulation.

Mechanism of Action

Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure Receptor Activity Key Functional Roles
Beta-Caryophyllene Bicyclic sesquiterpene with cyclobutane ring CB2 agonist Neuroprotection, anti-inflammatory, wound healing, local anesthesia
Caryophyllene Oxide Epoxidized derivative of BCP Non-CB2 agonist Moderate contact allergen ; antifungal properties
Diphenylamine Analogs Aromatic amine derivatives Not applicable Anticancer and anti-inflammatory applications (structural analogs of thyroxine)

Key Findings:

Receptor Specificity : BCP’s CB2 activation underpins its anti-inflammatory and neuroprotective effects, while caryophyllene oxide lacks CB2 affinity, instead acting as a sensitizer .

Local Anesthetic Activity : BCP inhibits electrically evoked muscle contractions (EC₅₀: 10⁻⁴–1 µg/mL) in vitro and reduces conjunctival reflex in vivo, whereas caryophyllene oxide is inactive .

Pharmacological and Therapeutic Profiles

Table 2: Comparative Pharmacological Data

Parameter Beta-Caryophyllene Caryophyllene Oxide
Neuroprotection Reduces oxidative stress, modulates CB2 No direct evidence
Wound Healing Enhances re-epithelialization (female mice) via CB2 and TRP channel upregulation Not studied
Allergenic Potential Weak sensitizer (LLNA assay) Moderate sensitizer
Antimicrobial Limited data Active against fungi
Safety Profile Low acute toxicity (LD₅₀ > 2000 mg/kg) Potential skin irritation

Mechanistic Insights:

  • BCP in Neuroprotection : Modulates microglial activation via CB2, reducing neuroinflammation in Alzheimer’s and depression models .
  • Caryophyllene Oxide in Sensitization : Forms hapten-protein complexes, triggering allergic contact dermatitis in sensitive individuals .

Biological Activity

Beta-Caryophyllene (BCP), particularly its deuterated form beta-Caryophyllene-d2, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Beta-Caryophyllene is a natural bicyclic sesquiterpene found in various plants, including cannabis, black pepper, and cloves. It is unique among terpenes due to its selective affinity for the cannabinoid receptor type 2 (CB2R), making it a significant compound for research in pharmacology and therapeutic applications.

BCP primarily exerts its effects through the activation of CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells. This receptor activation triggers several intracellular signaling pathways:

  • Inhibition of Adenylyl Cyclase : This leads to decreased cyclic AMP (cAMP) levels, modulating various physiological responses.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway Activation : BCP influences cellular responses related to inflammation and proliferation through MAPK signaling.
  • Interaction with Peroxisome Proliferator-Activated Receptors (PPARs) : BCP also interacts with PPARα and PPARγ, which are involved in metabolic regulation and inflammation .

Anti-Inflammatory Effects

BCP has demonstrated potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines, chemokines, and adhesion molecules. It has been shown to suppress macrophage infiltration and reduce neutrophil-endothelial cell interactions, making it a promising candidate for managing inflammatory conditions such as arthritis and inflammatory bowel disease .

Anticancer Properties

Research indicates that BCP exhibits anti-proliferative effects in various cancer cell lines, particularly through apoptosis induction. In multiple myeloma cells, BCP activates pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins such as Bcl-2. This dual action leads to increased apoptosis and decreased cell proliferation via modulation of the Akt/β-catenin signaling pathway .

Table 1: Summary of Anti-Cancer Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Multiple MyelomaInduction of apoptosis via CB2R activationIncreased Bax, decreased Bcl-2
Breast CancerSynergistic effects with paclitaxelEnhanced cytotoxicity
GlioblastomaInhibition of tumor growthReduced cell viability

Antimicrobial Activity

BCP exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and reducing viral replication. Its ability to enhance host immunity may also contribute to its antiviral effects .

Pain Relief

Preclinical studies suggest that BCP can function as an analgesic by modulating pain pathways through CB2R activation. It has shown efficacy in reducing inflammatory pain responses in animal models .

Case Study 1: Inflammatory Pain Management

A study involving mice demonstrated that BCP significantly reduced inflammatory pain responses when administered orally at physiologically relevant doses. The results suggest that BCP could be an effective adjunct in pain management therapies .

Case Study 2: Cancer Treatment

In vitro studies on multiple myeloma cells revealed that treatment with BCP led to significant reductions in cell proliferation rates. The findings indicated that BCP's mechanism involved both apoptosis induction and modulation of key regulatory proteins associated with cell cycle progression .

Q & A

Q. What are the standard analytical techniques for characterizing beta-Caryophyllene-d2 in experimental studies?

Beta-Caryophyllene-d2 is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For NMR, deuterium labeling allows precise tracking of molecular interactions, while GC-MS quantifies isotopic purity and identifies degradation products. Researchers must report retention times, fragmentation patterns, and spectral data with reference to unlabeled beta-Caryophyllene . Experimental protocols should adhere to reproducibility standards, including detailed descriptions of instrumentation parameters and calibration methods .

Q. How should researchers design experiments to study this compound stability under varying environmental conditions?

Stability studies require controlled exposure to light, temperature, and oxidizing agents (e.g., ozone). For example, ozonolysis experiments should use flow reactors to simulate atmospheric conditions, with product analysis via high-performance liquid chromatography (HPLC) or Fourier-transform infrared spectroscopy (FTIR). Include negative controls (e.g., inert gas environments) to isolate degradation pathways. Document reaction kinetics using Arrhenius plots to model temperature-dependent decay .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves to prevent dermal exposure. In case of spills, absorb with silica-based materials and dispose as hazardous waste. Safety data sheets (SDS) emphasize avoiding water contamination and ensuring proper ventilation during synthesis or aerosolization studies .

Advanced Research Questions

Q. How can computational models enhance the study of this compound reaction mechanisms?

Density functional theory (DFT) calculations and RRKM/master equation analyses predict reaction pathways, such as ozone-induced degradation. For example, DFT can identify transition states for ozonide formation, while RRKM quantifies branching ratios between ester, hydroperoxide, and secondary ozonide channels. Validate models against experimental product distributions (e.g., 74% stabilized Criegee intermediates at 298 K) .

Q. What methodologies resolve contradictions in this compound bioactivity data across studies?

Discrepancies may arise from differences in cell lines, solvent systems, or isotopic dilution ratios. Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare datasets. Triangulate results using orthogonal assays (e.g., in vitro receptor binding vs. in vivo metabolic tracing). Highlight confounders like solvent polarity effects on ligand-receptor interactions .

Q. How can researchers optimize this compound synthesis to minimize isotopic scrambling?

Use deuterium-enriched precursors (e.g., D2O or deuterated acids) in acid-catalyzed cyclization reactions. Monitor isotopic purity via mass spectrometry at each synthetic step. Kinetic isotope effects (KIEs) should be quantified to adjust reaction times and temperatures. Report yields, isotopic incorporation rates, and byproduct profiles to enable replication .

Methodological Frameworks for Research Design

Which frameworks ensure rigor in formulating this compound research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For pharmacokinetic studies, use PICO (Population: cell/animal models; Intervention: dosing regimen; Comparison: unlabeled analogue; Outcome: bioavailability). Pilot studies should assess feasibility, such as deuterium loss rates in metabolic assays .

Q. How should secondary data from this compound studies be integrated into new research?

Conduct systematic literature reviews using databases like PubMed and SciFinder. Extract raw data (e.g., kinetic constants, spectral libraries) for reanalysis with standardized statistical tools (e.g., R or Python). Address heterogeneity in metadata by aligning experimental conditions (e.g., pH, temperature) across datasets .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound dose-response relationships?

Use nonlinear regression (e.g., Hill equation) to model receptor binding curves. For time-series data, apply mixed-effects models to account for intra-experiment variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance. Open-access repositories (e.g., Zenodo) should host raw data and analysis scripts .

Q. How can researchers validate this compound’s role in secondary organic aerosol (SOA) formation?

Combine chamber experiments with aerosol mass spectrometry (AMS) to quantify SOA yields. Compare deuterated vs. non-deuterated compounds to isolate isotopic effects on nucleation rates. Computational fluid dynamics (CFD) models can simulate atmospheric dispersion and validate field observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.